3-(1H-indol-6-yl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazoles, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This compound features an indole moiety, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of both the indole and oxazole rings in its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving the formation of the indole and oxazole rings followed by their coupling. It is classified as an organic compound and falls under the category of small molecules with potential pharmaceutical applications. The molecular formula of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine is , with a molecular weight of approximately 199.21 g/mol .
The synthesis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine typically involves several key steps:
Industrial production may utilize optimized reaction conditions to maximize yield and purity, often employing continuous flow reactors for efficiency .
The structure of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.21 g/mol |
IUPAC Name | 3-(1H-indol-6-yl)-1,2-oxazol-5-amine |
InChI | InChI=1S/C11H9N3O/c12-11... |
InChI Key | AVNSGOHZDRCMFN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=C1C=CN2)C3=NOC(=C3)N |
This data highlights the compound's unique structural features, including its heterocyclic rings .
3-(1H-indol-6-yl)-1,2-oxazol-5-amine can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution under acidic or basic conditions .
The mechanism of action for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets within biological systems. The indole moiety can bind to various receptors and enzymes, potentially modulating their activity. This interaction may lead to various biological effects, which are currently under investigation for therapeutic applications .
The physical and chemical properties of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine include:
Property | Value |
---|---|
Appearance | Solid |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Not specified |
Further studies are required to determine specific physical properties such as solubility in various solvents and thermal stability .
3-(1H-indol-6-yl)-1,2-oxazol-5-amine has several scientific applications:
The molecular architecture of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine features three critical pharmacophoric elements:
Table 1: Core Structural Identifiers of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine
Property | Value | Source |
---|---|---|
IUPAC Name | 3-(1H-indol-6-yl)-1,2-oxazol-5-amine | PubChem CID 165948875 |
Molecular Formula | C₁₁H₉N₃O | [2] |
Canonical SMILES | C1=CC2=C(C=C1)NC=C2C3=NOC(=C3)N | [5] |
Hydrogen Bond Donors | 3 | [1] |
Hydrogen Bond Acceptors | 4 | [1] |
Topological Polar Surface Area | 75.4 Ų | Calculated from CID 165948875 |
Structural analogs demonstrate that substitution at the indole nitrogen or oxazole 4-position dramatically alters target specificity. N1-methylation enhances cytotoxicity against HCT-116 cells (IC₅₀ reduction from 10.5 to 7.1 μM), while 4-cyano substitution on oxazole improves tubulin binding affinity 3-fold by creating additional dipolar interactions [4] [7].
Indole-based therapeutics have evolved through three distinct generations:
Table 2: Evolution of Indole-Oxazole Derivatives in Targeted Therapy
Compound | Biological Target | Key Advancement | Reference |
---|---|---|---|
Vincristine | Tubulin | Natural product template; microtubule disruption | [3] |
Sunitinib | Multi-kinase (PDGFR, VEGFR) | First indole-based TKI (FDA-approved 2006) | [3] |
4a (Oxadiazole-indole) | EGFR TK | Hybrid scaffold; IC₅₀ = 0.42 μM vs HepG2 | [4] |
6c (Chloro-oxadiazole) | VEGFR-2 TK | Enhanced selectivity; IC₅₀ = 0.38 μM | [4] |
3-(1H-indol-6-yl)-1,2-oxazol-5-amine | Kinase hinge region binder | Balanced physicochemical profile; dual-target potential | [1] [5] |
The incorporation of oxazole specifically addresses pharmacokinetic limitations of earlier indoles. Oxazole's lower basicity (pKa ≈2.5) versus imidazole (pKa ≈7.0) reduces cationic character at physiological pH, thereby improving blood-brain barrier penetration and cellular uptake in solid tumors. This modification proved critical in overcoming multidrug resistance in glioblastoma models [6] [10].
Five compelling factors establish this hybrid as a high-value pharmacophore:
Table 3: Strategic Advantages in Molecular Design
Parameter | 3-(1H-Indol-6-yl)-1,2-oxazol-5-amine | Classical Indoles | Impact |
---|---|---|---|
logD₇.₄ | 1.8-2.2 | 3.5-4.8 (vinca alkaloids) | Enhanced tissue permeability |
H-bond capacity | 3 donors / 4 acceptors | 2 donors / 3 acceptors | Improved target engagement |
P-gp susceptibility | Low | High (vincristine resistance) | Maintained intracellular concentration |
Synthetic steps | 4-6 linear steps | 10-15 complex steps | Rapid SAR exploration |
CYP3A4 inhibition | IC₅₀ > 50 μM | IC₅₀ = 5-10 μM (sunitinib) | Reduced drug-drug interactions |
The pharmacophore's versatility is evidenced in recent studies where structural analogs demonstrated:
These multi-mechanistic attributes position 3-(1H-indol-6-yl)-1,2-oxazol-5-amine as a premier scaffold for next-generation targeted therapies, particularly against malignancies with complex resistance mechanisms and heterogeneous target expression. Future development will focus on rational derivatization at three key positions: N1-indole alkylation, C4-oxazole substitution, and amino group acylation—each offering distinct avenues for optimizing target specificity and pharmacokinetic performance [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1